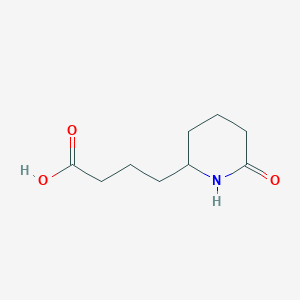

6-Oxo-2-piperidinebutyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Oxo-2-piperidinebutyric acid, also known as 6-Oxo-L-pipecolic acid, (S)-2-Piperidone-6-carboxylic acid, or L-Pyrohomoglutamic acid, is a compound with the empirical formula C6H9NO3 . It is used as a reactant in the synthesis of functionalized β-lactam N-heterocycles . It is also associated with penicillin V in the production of Penicillium chrysogenum fermentations .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .科学的研究の応用

- Piperidine Derivatives : The piperidine nucleus plays a crucial role in drug discovery. Byproducts of piperidine exhibit important pharmacophoric features and are utilized in different therapeutic applications .

- Naturally Occurring Piperidine Compounds : For instance, piperine , found in plants of the Piperaceae family, possesses powerful antioxidant action. It can inhibit free radicals and has potential against cancer, inflammation, hypertension, and asthma .

- Piperidine derivatives have shown promise as anticancer agents. Compounds like piperine , evodiamine , matrine , berberine , and tetrandine exhibit antiproliferation and antimetastatic effects on various cancer types .

- Piperidine-based compounds may help mitigate inflammation. Their mechanisms of action are still under investigation, but they hold potential for managing inflammatory conditions .

- Incorporating an oxygen atom into the spirocyclic unit (such as in oxa-spirocycles) can enhance water solubility and reduce lipophilicity. More potent oxa-spirocyclic analogues of the antihypertensive drug terazosin have been synthesized and studied in vivo .

- While specific studies on 6-Oxo-2-piperidinebutyric acid are limited, its piperidine moiety suggests potential neuroprotective effects. Piperidine derivatives have been investigated for their role in neurodegenerative diseases like Alzheimer’s .

Antioxidant Properties

Anticancer Potential

Anti-Inflammatory Effects

Antihypertensive Activity

Neuroprotective Properties

Other Therapeutic Applications

特性

IUPAC Name |

4-(6-oxopiperidin-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8-5-1-3-7(10-8)4-2-6-9(12)13/h7H,1-6H2,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMIIPGAUWVSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-2-piperidinebutyric acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)

![(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2553954.png)

![N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide](/img/structure/B2553955.png)

![3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553962.png)